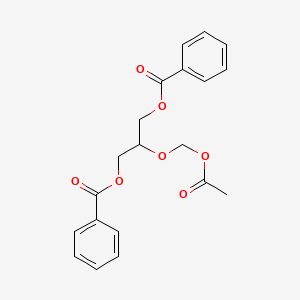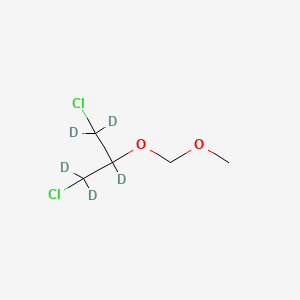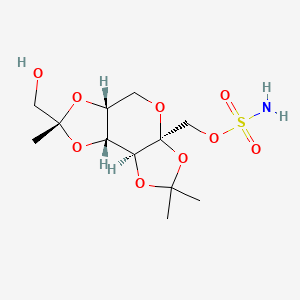
S-Hydroxy Topiramate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Hydroxy Topiramate is a derivative of Topiramate, a well-known second-generation anticonvulsant drug Topiramate is primarily used for the treatment of epilepsy and the prophylaxis of migraines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various chemical reactions, including:
Hydroxylation using Hydroxylating Agents: This method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group into the Topiramate molecule.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can be used to selectively hydroxylate Topiramate at specific positions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes, optimized for yield and purity. This could include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding deoxy compound.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of Topiramate.
Medicine: Potential use as an anticonvulsant or in the treatment of migraines, similar to Topiramate.
Mechanism of Action
The mechanism of action of S-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:
Inhibition of Voltage-Gated Sodium Channels: Reduces neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases inhibitory neurotransmission.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission.
Inhibition of Carbonic Anhydrase: Alters ionic balance and neuronal activity.
The hydroxyl group may influence the binding affinity and selectivity of this compound for its molecular targets, potentially altering its pharmacological profile.
Comparison with Similar Compounds
Topiramate: The parent compound, widely used as an anticonvulsant and for migraine prophylaxis.
Zonisamide: Another anticonvulsant with a similar mechanism of action.
Acetazolamide: A carbonic anhydrase inhibitor with anticonvulsant properties.
Uniqueness: S-Hydroxy Topiramate’s unique feature is the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This could potentially lead to differences in efficacy, side effect profile, and therapeutic applications.
Properties
IUPAC Name |
[(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-VZSYODPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652614 |
Source


|
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2 |
Source


|
| Record name | [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)
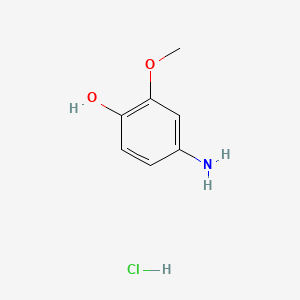
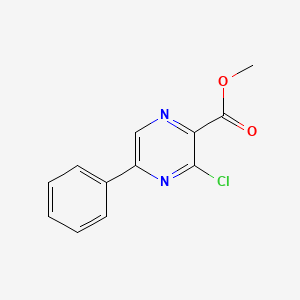
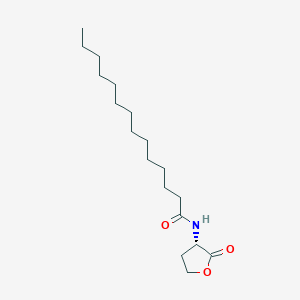


![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)
![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)



